

Application Notes and Protocols: Synthesis of 1,2-Azaborines from Cyclopropyl Imines

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Compound of Interest

Compound Name: 1,2-Azaborine

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Introduction

1,2-Azaborines are a unique class of aromatic heterocycles that are isoelectronic and isostructural with benzene.^[1] They are considered valuable benzene isosteres in medicinal chemistry due to their potential to enhance pharmacological properties.^{[2][3]} The incorporation of a boron-nitrogen (B-N) unit in place of a carbon-carbon double bond can lead to improved aqueous solubility, enhanced biological activity, and better oral bioavailability compared to their carbonaceous analogs.^{[2][4]} This has significant implications for drug development, offering a novel strategy to address challenges associated with the solubility and efficacy of aromatic drug candidates.^{[2][3]} A recently developed modular synthesis method allows for the efficient production of multi-substituted **1,2-azaborines** from readily available cyclopropyl imines and dibromoboranes under mild conditions.^{[4][5]} This approach is scalable and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of BN-isostere analogs in medicinal chemistry.^{[4][6]}

Reaction Principle

The synthesis of **1,2-azaborines** from cyclopropyl imines proceeds via a "ring-opening-then-rebound" strategy.^[5] The reaction pathway involves a boron-mediated ring opening of the cyclopropane, followed by a base-mediated elimination and an unusual low-barrier 6π -electrocyclization.^{[4][7]} This redox-neutral process avoids the need for harsh oxidation or reduction steps and is operationally straightforward.^[5]

Applications in Drug Development

The modular nature of this synthesis allows for the creation of diverse libraries of **1,2-azaborine** analogs for structure-activity relationship (SAR) studies. This methodology has been successfully applied to the concise synthesis of BN isosteres of a PD-1/PD-L1 inhibitor and the pyrethroid insecticide bifenthrin, demonstrating its utility in accessing biologically relevant molecules.[4][5] The ability to readily modify the substituents on the **1,2-azaborine** ring provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

Quantitative Data Summary

The following tables summarize the yields of various **1,2-azaborines** synthesized using this method, showcasing the broad substrate scope.

Table 1: Synthesis of 1,2,6-Trisubstituted **1,2-Azaborines**[4][5]

Entry	Cyclopropyl Imine/Ketone	Dibromoboran e	Product	Yield (%)
1	Cyclopropyl phenyl imine	(o-tolyl)BBr ₂	1,2-Azaborine 3a	84
2	Cyclopropyl(4-fluorophenyl)imine	(o-tolyl)BBr ₂	1,2-Azaborine 3b	71
3	Cyclopropyl(4-iodophenyl)imine	(o-tolyl)BBr ₂	1,2-Azaborine 3c	42
4	Cyclopropyl(4-methoxyphenyl)imine	(o-tolyl)BBr ₂	1,2-Azaborine 3d	61
5	Cyclopropyl(4-phenoxyphenyl)imine	(o-tolyl)BBr ₂	1,2-Azaborine 3e	80
6	Biphenyl-4-yl(cyclopropyl)imine	(o-tolyl)BBr ₂	1,2-Azaborine 3f	82
7	Cyclopropyl(naphthalen-2-yl)imine	(o-tolyl)BBr ₂	1,2-Azaborine 3g	55
8	Cyclopropyl(4-(trifluoromethyl)phenyl)imine	(o-tolyl)BBr ₂	1,2-Azaborine 3h	82
9	1-Cyclopropylethan-1-one	Aniline, then (o-tolyl)BBr ₂	1,2-Azaborine 3i	77
10	1-Cyclopropylpentan-1-one	Aniline, then (o-tolyl)BBr ₂	1,2-Azaborine 3j	80

11	1-Cyclopropyl-2-methylpropan-1-one	Aniline, then (o-tolyl)BBr ₂	1,2-Azaborine 3k	66
12	1-Cyclopropyl-2-phenylethan-1-one	Aniline, then (o-tolyl)BBr ₂	1,2-Azaborine 3l	76
13	Cyclopropyl(phe-nyl)methanone	Methylamine, then PhBBr ₂	1,2-Azaborine 3az	-

Yields are for the isolated product.

Table 2: One-Pot Synthesis from Cyclopropyl Ketone[4]

Entry	Starting Material	Reagents	Product	Yield (%)
1	Cyclopropyl phenyl ketone	Aniline, TiCl ₄ , Et ₃ N; then (o-tolyl)BBr ₂ , ZnBr ₂ , DBU	1,2-Azaborine 3a	Good

Experimental Protocols

General Procedure for the Synthesis of 1,2-Azaborines

Materials:

- Substituted cyclopropyl imine or cyclopropyl ketone
- Substituted dibromoborane
- Zinc bromide (ZnBr₂)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous solvent (e.g., 1,2-dichloroethane)

- Standard air-free techniques (Schlenk line or glovebox)

Protocol:

- To a flame-dried Schlenk tube under an inert atmosphere, add the cyclopropyl imine (1.0 equiv), the dibromoborane (1.2 equiv), and $ZnBr_2$ (10 mol%).
- Add anhydrous 1,2-dichloroethane to the tube.
- Stir the reaction mixture at 60 °C for 4 hours.
- Cool the reaction mixture to room temperature.
- Add DBU (2.5 equiv) to the reaction mixture.
- Stir the mixture at room temperature for the specified time (typically monitored by TLC or LC-MS).
- Upon completion, quench the reaction with saturated aqueous $NaHCO_3$.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired **1,2-azaborine**.

One-Pot Procedure from Cyclopropyl Ketone

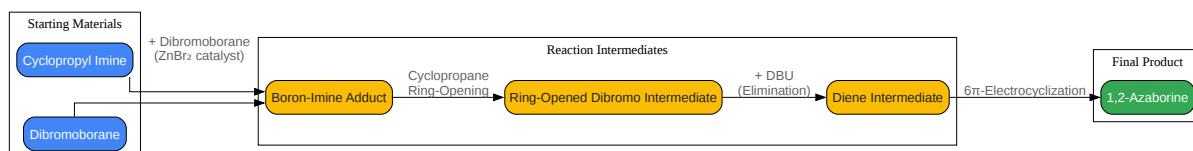
Protocol:

- To a flame-dried Schlenk tube under an inert atmosphere, add the cyclopropyl ketone (1.0 equiv), the corresponding aniline (1.0 equiv), and anhydrous CH_2Cl_2 .
- Add triethylamine (2.0 equiv) and cool the mixture to 0 °C.
- Slowly add titanium tetrachloride (0.5 equiv).

- Allow the reaction to warm to room temperature and stir for 16 hours.[8]
- After imine formation is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
- To the crude imine, add the dibromoborane (1.2 equiv), $ZnBr_2$ (10 mol%), and anhydrous 1,2-dichloroethane.
- Stir the reaction mixture at 60 °C for 4 hours.
- Cool the reaction mixture to room temperature.
- Add DBU (2.5 equiv) and stir until the reaction is complete.
- Work-up and purify as described in the general procedure.

Visualizations

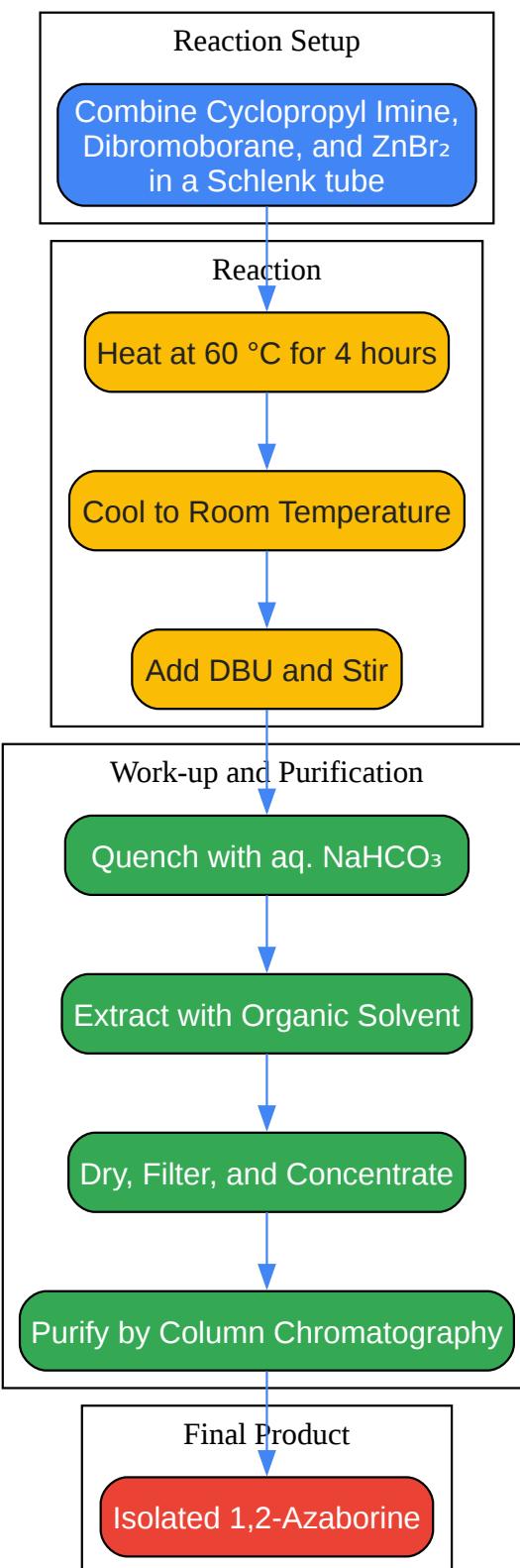
Reaction Pathway



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Caption: Proposed reaction mechanism for the synthesis of **1,2-azaborines**.

Experimental Workflow



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Caption: General experimental workflow for **1,2-azaborine** synthesis.

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